Product packaging for 3,5-Dibromosalicylaldoxime(Cat. No.:CAS No. 21386-43-6)

3,5-Dibromosalicylaldoxime

Cat. No.: B1437439
CAS No.: 21386-43-6
M. Wt: 294.93 g/mol
InChI Key: LRNICNSWROUZCF-KMKOMSMNSA-N
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Description

Overview of Salicylaldoxime (B1680748) Ligands in Chemical Research

Salicylaldoxime, an organic compound derived from salicylaldehyde (B1680747), is a prominent chelating agent in chemical research. chemicalbook.comwikipedia.orgchemicalbook.com Its molecular structure, featuring hydroxyl and oxime functional groups, allows it to form stable, often brightly colored, coordination complexes with various transition metal ions. chemicalbook.comwikipedia.org This property has made salicylaldoxime and its derivatives valuable ligands in several areas of study.

In coordination chemistry, salicylaldoxime is instrumental for synthesizing coordination complexes, which facilitates the study of metal-ligand interactions. chemimpex.comias.ac.in These studies are fundamental to understanding catalysis and materials science. chemimpex.com The ability of these ligands to form polynuclear complexes with transition metal ions has also been a subject of significant research, with some of these compounds serving as models for metalloproteins. ias.ac.in

Historically, salicylaldoximes were widely used in analytical chemistry for the selective precipitation and spectrophotometric determination of metal ions like copper, nickel, and palladium. chemicalbook.comwikipedia.orgchemicalbook.com The formation of a greenish-yellow precipitate with copper in acidic conditions is a classic example of its application in gravimetric analysis. wikipedia.orgchemicalbook.com Furthermore, its solubility in organic solvents has been exploited for the solvent extraction and separation of metal ions from their ores and aqueous solutions, a key process in hydrometallurgy and environmental remediation. chemicalbook.comwikipedia.orgchemimpex.com

Significance of Halogenated Salicylaldoximes in Organic and Coordination Chemistry

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a fundamental transformation in organic synthesis. tcichemicals.comrsc.org Halogenated compounds are crucial building blocks for creating more complex molecules, particularly through modern coupling reactions. tcichemicals.com In the context of salicylaldoximes, halogenation significantly influences their chemical properties and the characteristics of the metal complexes they form.

Halogenation of the salicylaldoxime aromatic ring can alter the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. This modification can be used to fine-tune the properties of the complexes for specific applications. For instance, the synthesis of cobalt(II) complexes with derivatized salicylaldoxime ligands, including halogenated versions, has been explored to study their structure and potential applications. researchgate.net

The presence of halogens can also introduce new reactive sites into the molecule. For example, α-halogenated oximes can undergo oxidative cyclization reactions to form isoxazolines, a class of heterocyclic compounds with various applications in organic synthesis. beilstein-journals.org The study of halogenated salicylaldoximes contributes to a deeper understanding of structure-property relationships in coordination chemistry and opens avenues for the design of novel functional materials.

Specific Research Focus on 3,5-Dibromosalicylaldoxime

This compound is a halogenated derivative of salicylaldoxime that has garnered specific research interest. Its synthesis is typically achieved through the reaction of 3,5-dibromosalicylaldehyde (B1199182) with hydroxylamine (B1172632). researchgate.net The aldehyde precursor itself can be synthesized by the bromination of salicylaldehyde in glacial acetic acid. chemicalbook.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 21386-43-6
Molecular Formula C₇H₅Br₂NO₂
Molecular Weight 294.93 g/mol
IUPAC Name 3,5-dibromo-2-hydroxybenzaldehyde oxime
Purity 98%
Data sourced from Sigma-Aldrich. sigmaaldrich.com

Research on this compound has led to the synthesis and characterization of novel multinuclear metal complexes. A notable example is the formation of a mixed-metal [Mn₃Zn₂] cluster using this compound as a ligand. researchgate.netresearchgate.net This complex exhibits a planar [Mn(III)₃-(µ₃-oxo)] core and has been investigated for its magnetic properties and its potential interaction with DNA through intercalation. researchgate.net

The crystal structure of this compound has been determined, revealing intramolecular hydrogen bonds. researchgate.net Further research has explored the chemical reactivity of this compound, such as the formation of mono- and di-acetylated derivatives when treated with acetic anhydride. ruthenium-catalysts.com These studies on this compound and its coordination complexes contribute to the development of new magnetic materials and potential therapeutic agents. researchgate.netmassey.ac.nz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO2 B1437439 3,5-Dibromosalicylaldoxime CAS No. 21386-43-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21386-43-6

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

2,4-dibromo-6-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3-

InChI Key

LRNICNSWROUZCF-KMKOMSMNSA-N

SMILES

C1=C(C=C(C(=C1C=NO)O)Br)Br

Isomeric SMILES

C1=C(C=C(C(=C1/C=N\O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NO)O)Br)Br

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 3,5 Dibromosalicylaldoxime

Established Synthetic Routes from Precursors

The primary and most established route for synthesizing 3,5-Dibromosalicylaldoxime begins with its direct precursor, 3,5-Dibromosalicylaldehyde (B1199182). The synthesis of this precursor is itself a straightforward process, typically achieved in nearly quantitative yield by dissolving salicylaldehyde (B1680747) in glacial acetic acid and subsequently adding a solution of bromine, also in glacial acetic acid. chemicalbook.com Once the 3,5-Dibromosalicylaldehyde is obtained, it is converted to the target oxime through a condensation reaction. wikipedia.org

Conventional Condensation Reactions

The conversion of an aldehyde to an aldoxime is a classic condensation reaction. In the case of this compound, the synthesis involves reacting 3,5-Dibromosalicylaldehyde with a source of hydroxylamine (B1172632), such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663). wikipedia.orggoogle.comresearchgate.net

The general procedure involves dissolving the aldehyde in a suitable solvent, commonly a polar solvent like ethanol (B145695) or methanol. nih.govresearchgate.net An aqueous solution of the hydroxylamine salt is then added, often in the presence of a base. The base, which can be sodium hydroxide, sodium carbonate, or an organic base like pyridine, serves to neutralize the acid (e.g., HCl from hydroxylamine hydrochloride) generated during the reaction, thereby driving the equilibrium towards the formation of the oxime. asianpubs.orgnih.gov The reaction is typically carried out with stirring at temperatures ranging from room temperature to reflux, depending on the specific substrate and desired reaction time. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time. Key parameters that are often adjusted include the molar ratio of reactants, the choice of base and solvent, and the reaction temperature.

Studies on the synthesis of salicylaldoxime (B1680748) and related compounds have provided insights into effective optimization strategies. For instance, research on the condensation of salicylaldehyde with hydroxylamine sulfate demonstrated that the reaction rate is high, and a quantitative yield of the oxime can be achieved when the molar ratio of salicylaldehyde to hydroxylamine is 1:5. researchgate.net In other solvent-free approaches, the molar ratio of aldehyde to hydroxylamine hydrochloride to sodium carbonate was optimized to 1:1:1.5 for efficient conversion. asianpubs.org The choice of solvent can also be critical; while alcohols are common, some methods have been developed in aqueous media or solvent-free conditions to improve the environmental profile of the synthesis. ias.ac.in

Below is a table summarizing optimization parameters for aldoxime synthesis based on findings from various studies on aromatic aldehydes.

Aldehyde SubstrateHydroxylamine SourceCatalyst/BaseSolventKey Finding
SalicylaldehydeHydroxylamine SulfateNone specifiedAqueousA 1:5 molar ratio of aldehyde to hydroxylamine resulted in a quantitative yield. researchgate.net
3-ChlorobenzaldehydeHydroxylamine HClAnhydrous Na2CO3None (Grinding)Optimized molar ratio of Aldehyde:NH2OH·HCl:Na2CO3 was found to be 1:1:1.5. asianpubs.org
BenzaldehydeHydroxylamine HClOxalic AcidAcetonitrileA 1:1 molar ratio of aldehyde to NH2OH·HCl with oxalic acid catalyst gave a 95% yield. orientjchem.org
4-NitrobenzaldehydeHydroxylamine HClNoneMineral Water/MethanolUsing mineral water as a solvent at room temperature provided high yields in short reaction times. ias.ac.in
Various AldehydesHydroxylamine HClK2CO3MethanolThe K2CO3/Methanol system allows for a rapid and selective reaction at room temperature. researchgate.net

Alternative Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, which advocate for the reduction of hazardous waste and energy consumption, several alternative methods for oxime synthesis have been developed. These approaches often offer significant advantages over conventional methods, such as shorter reaction times, milder conditions, and the elimination of volatile organic solvents. ijprajournal.comyoutube.com

One notable green approach is "grindstone chemistry," a solvent-free mechanochemical method. nih.govresearchgate.net This technique involves simply grinding the aldehyde, hydroxylamine hydrochloride, and a catalyst (such as Bismuth(III) oxide or anhydrous sodium carbonate) together in a mortar and pestle at room temperature. asianpubs.orgnih.gov This method is exceptionally rapid, with reactions often completing in minutes, and it provides excellent yields while eliminating the need for solvents, thus minimizing waste. nih.govresearchgate.net

Another environmentally benign method is the use of ultrasound irradiation (sonochemistry). nih.govyoutube.com The condensation of aldehydes and ketones with hydroxylamine hydrochloride in ethanol under ultrasound has been shown to proceed under milder conditions, with significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov The energy provided by ultrasound creates localized hotspots through a phenomenon called cavitation, which accelerates the reaction rate. youtube.com Furthermore, conducting the reaction in aqueous media, sometimes using natural acids or mineral water as a catalyst or solvent, represents another green alternative that avoids hazardous organic solvents. ias.ac.inijprajournal.com

Synthesis of Related Dibromosalicylaldoxime Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the starting materials. This allows for the creation of a library of related compounds with potentially different chemical and physical properties.

One strategy is to start with a different substituted salicylaldehyde. For example, 5-nonyl salicylaldoxime is synthesized starting from 4-nonyl phenol, which is first formylated to produce 5-nonylsalicylaldehyde and then reacted with a hydroxylamine salt. google.com This demonstrates how introducing different alkyl groups onto the phenolic ring of the precursor leads to corresponding derivatives of the final aldoxime.

Another approach involves modifying the hydroxyl group of the salicylaldehyde before the oxime formation. For instance, O-propargylated salicylaldoxime is prepared by first reacting salicylaldehyde with propargyl bromide in the presence of potassium carbonate. nih.gov The resulting O-propargylated salicylaldehyde is then condensed with hydroxylamine hydrochloride in ethanol to yield the final derivative. nih.gov This method allows for the introduction of various functional groups onto the phenolic oxygen.

The following table outlines the synthesis of several salicylaldoxime derivatives, highlighting the different precursors used.

Precursor(s)Derivative SynthesizedKey Reagents
4-Nonyl phenol, Formaldehyde5-Nonyl salicylaldoximeDess-Martin periodinane, Hydroxylamine sulfate google.com
Salicylaldehyde, Propargyl bromideO-Propargylated salicylaldoximeK2CO3, Hydroxylamine hydrochloride, Pyridine nih.gov
4-tert-Octylphenol, Paraformaldehydetert-OctylsalicylaldoximeMagnesium, Hydroxylamine hydrochloride frontiersin.org
2-Hydroxyarylaldehyde (general)2-Hydroxyaryl aldoximeHydroxylamine, Metal compound (e.g., Group II, III, IVA) google.com

Structural Elucidation and Conformational Analysis of 3,5 Dibromosalicylaldoxime

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for probing the molecular structure of 3,5-Dibromosalicylaldoxime, providing detailed information about its functional groups and electronic environment.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by identifying the vibrational modes of functional groups. semanticscholar.org For this compound, the spectra are characterized by specific bands corresponding to the hydroxyl (O-H), azomethine (C=N), and aromatic ring vibrations.

The phenolic O-H stretching vibration is particularly noteworthy. Due to strong intramolecular hydrogen bonding with the oxime nitrogen, this band is typically observed as a broad absorption in the FT-IR spectrum at a lower wavenumber (around 3000-3400 cm⁻¹) than a free O-H group. The oxime O-H stretch appears as a sharper band at higher frequency. The C=N stretching vibration of the oxime group gives rise to a characteristic band in the 1610-1625 cm⁻¹ region. Vibrations associated with the substituted benzene (B151609) ring, including C=C stretching and C-H bending, appear in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Notes
Phenolic O-HStretching~3000-3400Broad, due to intramolecular H-bonding
Oxime O-HStretching~3300-3500Sharper than phenolic O-H
Aromatic C-HStretching~3050-3100
Azomethine C=NStretching~1610-1625Strong intensity
Aromatic C=CStretching~1400-1600Multiple bands
Phenolic C-OStretching~1200-1280
Oxime N-OStretching~930-960
C-BrStretching~500-650

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iq

In the ¹H NMR spectrum of this compound, the proton of the phenolic hydroxyl group is expected to be significantly deshielded due to intramolecular hydrogen bonding, appearing as a singlet far downfield (δ 10.0-12.0 ppm). The oxime proton (N-OH) would also resonate at a downfield chemical shift. The azomethine proton (-CH=N) typically appears as a singlet around δ 8.3 ppm. researchgate.net The two aromatic protons are chemically non-equivalent and are expected to appear as two distinct doublets in the δ 7.0-8.0 ppm region, with a small coupling constant characteristic of meta-coupling (⁴JHH).

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the asymmetric unit of the molecule. The carbon of the azomethine group (C-7) is expected around δ 145-150 ppm. The phenolic carbon (C-2) would be found at approximately δ 155-160 ppm. The bromine-substituted carbons (C-3 and C-5) would appear in the δ 110-125 ppm range, while the remaining aromatic carbons (C-1, C-4, C-6) would resonate within the typical aromatic region of δ 115-140 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonMultiplicityPredicted Chemical Shift (δ, ppm)
Phenolic OHSinglet10.0 - 12.0
Oxime N-OHSinglet9.0 - 11.0
Azomethine CHSinglet~8.3
Aromatic H-4Doublet7.0 - 8.0
Aromatic H-6Doublet7.0 - 8.0

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1115 - 125
C2 (C-OH)155 - 160
C3 (C-Br)110 - 120
C4130 - 140
C5 (C-Br)115 - 125
C6125 - 135
C7 (CH=N)145 - 150

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. nih.gov The spectrum is expected to show intense bands corresponding to π→π* transitions associated with the benzene ring and the C=N double bond, typically observed in the 250-380 nm range. nih.gov A less intense band at a longer wavelength, corresponding to the n→π* transition of the non-bonding electrons on the oxygen and nitrogen atoms, may also be present. The presence of bromine substituents and the hydroxyl group on the aromatic ring can cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted parent compound.

Table 4: Predicted Electronic Transitions for this compound

TransitionWavelength Range (λmax, nm)Chromophore
π→π250 - 300Benzene Ring
π→π300 - 380C=N Azomethine
n→π*>350C=N, OH

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. carleton.edurigaku.com

While a specific crystal structure for this compound is not publicly documented, analysis of numerous closely related salicylaldoxime (B1680748) derivatives reveals consistent structural features. nih.govnih.gov These molecules are generally found to be planar or nearly planar. nih.govdntb.gov.ua This planarity is enforced by the conjugated π-system of the benzene ring and the oxime group, and is further stabilized by a strong intramolecular hydrogen bond. The C=N-O-H group can adopt either a syn or anti conformation relative to the C-OH group, but the syn conformation is typically observed in salicylaldoxime derivatives to facilitate intramolecular hydrogen bonding.

Table 5: Typical Bond Lengths in Salicylaldoxime Derivatives

BondTypical Length (Å)
C=N1.27 - 1.29
N-O1.38 - 1.41
C(ring)-C(oxime)1.45 - 1.47
C(ring)-O(hydroxyl)1.35 - 1.37

Hydrogen bonding plays a crucial role in dictating the conformation and crystal packing of salicylaldoxime derivatives. nih.gov

Intramolecular Hydrogen Bonding: A defining structural feature of this compound, like other 2-hydroxy benzaldoximes, is the presence of a strong intramolecular O-H···N hydrogen bond. nih.govdntb.gov.uanih.gov This bond forms between the hydrogen of the phenolic hydroxyl group (donor) and the nitrogen atom of the adjacent oxime group (acceptor), creating a stable six-membered pseudo-ring (an S(6) motif). This interaction is a key factor in maintaining the planarity of the molecule.

Intermolecular Hydrogen Bonding: In the solid state, molecules of salicylaldoxime derivatives are connected through intermolecular hydrogen bonds. A very common and robust pattern involves the oxime's hydroxyl group. nih.govresearchgate.net The oxime O-H of one molecule acts as a hydrogen bond donor to the phenolic oxygen atom of a neighboring, centrosymmetrically related molecule. This interaction typically results in the formation of hydrogen-bonded dimers with an R²₂(14) graph-set motif. nih.gov These dimeric units then pack to form the extended crystal lattice. While this dimer formation is common, other arrangements, such as chain formations, have also been observed depending on the substituents on the aromatic ring. nih.gov

Table 6: Representative Hydrogen Bond Geometry in Salicylaldoxime Derivatives

Bond TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
IntramolecularO(hydroxyl)-H···N(oxime)~0.85~1.85~2.60~145
IntermolecularO(oxime)-H···O(hydroxyl)~0.84~1.90~2.75~170

Conformational Preferences and Molecular Planarity in the Solid State

Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the oxime group is a significant factor in stabilizing a planar conformation. This interaction would create a pseudo-six-membered ring, which inherently favors planarity. However, minor deviations from absolute planarity can occur due to steric hindrance between the bulky bromine atoms and the aldoxime group.

The orientation of the aldoxime group relative to the benzene ring is a key conformational feature. It can adopt either a syn or anti conformation with respect to the hydroxyl group. The specific conformation adopted in the solid state is often influenced by the intermolecular interactions within the crystal lattice.

Table 1: Expected Torsional Angles in this compound

Torsional AngleDescriptionExpected Value (degrees)
C1-C2-C(H)=NDefines the orientation of the aldoxime group relative to the ring~0° or ~180°
C2-C1-O-HDefines the orientation of the hydroxyl hydrogen~0°
C(H)=N-O-HDefines the orientation of the oxime hydroxyl group~180°

π-Stacking Interactions in Crystal Packing

The crystal packing of this compound is anticipated to be significantly influenced by π-stacking interactions, a common feature in aromatic compounds. youtube.comyoutube.com These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. The presence of electron-withdrawing bromine atoms and electron-donating hydroxyl and oxime groups on the benzene ring modulates the electron density of the aromatic system, which in turn affects the nature and strength of the π-stacking interactions.

In the crystal lattice, molecules of this compound are likely to arrange in a parallel-displaced or T-shaped manner to maximize attractive interactions and minimize repulsive forces.

Parallel-displaced: In this arrangement, the aromatic rings of adjacent molecules are parallel but shifted relative to one another. This geometry is often favored as it balances the attractive and repulsive components of the interaction.

T-shaped (or edge-to-face): Here, a hydrogen atom of one aromatic ring points towards the face of an adjacent ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a dibrominated compound, with the M, M+2, and M+4 peaks appearing in an approximate 1:2:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of small neutral molecules or radicals.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral Loss
295/297/299[C₇H₅Br₂NO₂]⁺ (Molecular Ion)-
278/280/282[C₇H₄Br₂NO]⁺OH
267/269/271[C₇H₅Br₂O]⁺NO
218/220[C₇H₅BrO₂]⁺Br
188/190[C₆H₃BrO]⁺Br, CO, HCN
139[C₇H₅O₂]⁺2Br
81[Br]⁺C₇H₅NO₂Br

The fragmentation would likely be initiated by cleavage of the weaker bonds, such as the N-O bond in the oxime or the C-Br bonds. The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. For instance, the loss of a hydroxyl radical (•OH) or a nitric oxide radical (•NO) from the oxime group are common fragmentation pathways for similar compounds. Subsequent loss of bromine atoms and cleavage of the aromatic ring would lead to the formation of smaller fragment ions.

Coordination Chemistry of 3,5 Dibromosalicylaldoxime

Ligand Design and Chelation Properties

3,5-Dibromosalicylaldoxime is an organic compound derived from salicylaldehyde (B1680747). As a chelating agent, it is utilized in the formation of coordination complexes with transition metal ions. wikipedia.orgchemicalbook.com

This compound typically functions as a bidentate ligand, coordinating to a metal center through two key donor atoms: the deprotonated oxygen atom of the phenolic hydroxyl group (-OH) and the nitrogen atom of the oxime group (-NOH). tjpsj.orgnih.gov Upon complexation, the acidic proton of the phenolic group is lost, creating a phenolate oxygen with a negative charge that forms a strong coordinate bond with the metal ion. The nitrogen atom of the oxime provides the second point of attachment through its lone pair of electrons.

This dual coordination results in the formation of a stable five-membered chelate ring, a common and highly stable arrangement in coordination chemistry. The general mode of chelation can be depicted as a metal ion (M) binding to the deprotonated ligand (L) to form complexes, often with a 1:2 metal-to-ligand stoichiometry (ML₂), particularly with divalent metal ions. wikipedia.org In these complexes, the two salicylaldoximato ligands typically arrange themselves in a square-planar or a distorted tetrahedral geometry around the metal center.

The presence of two bromine atoms at the 3 and 5 positions of the aromatic ring significantly influences the electronic properties and, consequently, the coordination behavior of the salicylaldoxime (B1680748) ligand. Bromine is a strongly electron-withdrawing group due to its high electronegativity. This inductive effect has several important consequences:

Increased Acidity : The electron-withdrawing nature of the bromine substituents pulls electron density away from the aromatic ring and, by extension, from the phenolic hydroxyl group. This weakens the O-H bond, making the phenolic proton more acidic and easier to remove. This can facilitate complex formation at a lower pH compared to the unsubstituted salicylaldoxime.

Modified Donor Strength : By reducing the electron density on the phenolate oxygen, the bromine atoms can modulate the donor strength of the ligand. While the increased acidity facilitates deprotonation, the reduced electron density on the oxygen donor atom might slightly weaken the resulting metal-oxygen bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as pH and temperature, can be adjusted to isolate the desired complex.

This compound and its parent aldehyde are known to form stable complexes with a range of first-row transition metals.

Manganese (Mn) : Mn(II) complexes with the related 3,5-dibromosalicylaldehyde (B1199182) ligand have been synthesized and characterized. mdpi.com These complexes typically feature a six-coordinate Mn(II) ion with a distorted octahedral geometry. mdpi.com In salicylaldoxime systems, Mn(III) complexes have also been studied, often forming polynuclear structures with interesting magnetic properties. mdpi.com

Zinc (Zn) : Zinc(II) readily forms complexes with salicylaldehyde-based ligands. The synthesis of neutral Zn(II) complexes with 3,5-dibromosalicylaldehyde has been reported, resulting in compounds characterized by various spectroscopic techniques. wikipedia.org

Copper (Cu) : Copper(II) forms well-defined, often brightly colored, complexes with salicylaldoxime and its derivatives. wikipedia.orgchemicalbook.com The resulting complexes are typically square-planar, with the Cu(II) ion coordinated to two deprotonated salicylaldoximato ligands in a trans configuration.

Nickel (Ni) : Nickel(II) complexes of salicylaldoxime are well-documented and typically adopt a square-planar geometry, which makes them diamagnetic. researchgate.net These square-planar complexes can sometimes be converted to high-spin, octahedral adducts in the presence of strongly coordinating axial ligands like pyridine, although this transition is often disfavored. researchgate.net

Cobalt (Co) : Cobalt(II) complexes with substituted salicylaldoxime ligands have been synthesized. Unlike the typically trans structures of copper complexes, cobalt(II) salicylaldoxime complexes often adopt cis structures. The synthesis of Co(II) and Mn(II) complexes derived from salicylaldehyde and 2,4-dinitrophenyl hydrazine has also been reported. fudutsinma.edu.ng

Table 1: Examples of Transition Metal Complexes with Salicylaldoxime-Related Ligands

Metal IonLigand SystemTypical GeometryMagnetic Properties
Mn(II)3,5-DibromosalicylaldehydeDistorted Octahedral mdpi.comParamagnetic
Cu(II)SalicylaldoximeSquare-planar Paramagnetic
Ni(II)SalicylaldoximeSquare-planar researchgate.netDiamagnetic
Co(II)Substituted Salicylaldoximecis-Octahedral Paramagnetic

The coordination chemistry of salicylaldoxime extends to lanthanide ions, though it is less explored than that of transition metals. Lanthanide ions are hard acids and prefer to coordinate with hard donor atoms like oxygen. The phenolate and oxime oxygen atoms of salicylaldoxime make it a suitable ligand for these elements.

Mixed-ligand complexes of lanthanides involving salicylaldoxime as a secondary ligand have been prepared and characterized for ions such as Y(III), La(III), Pr(III), Nd(III), Sm(III), Gd(III), and Dy(III). iaea.org In these systems, a primary ligand like nicotinic acid is used, and salicylaldoxime is introduced to complete the coordination sphere. The resulting mixed-ligand complexes often exhibit higher coordination numbers, such as eight, which is common for lanthanides. iaea.org The synthesis of europium(III) complexes with salicylaldehyde isonicotinoyl hydrazone derivatives has also been reported, where the ligands act as effective "antenna" chromophores to sensitize the luminescence of the Eu(III) ion. nih.govresearchgate.net

A variety of spectroscopic techniques are employed to elucidate the structure, bonding, and electronic properties of metal complexes containing this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a powerful tool for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II), Mn(II), and Mn(III). For instance, EPR spectra of Mn(II) complexes can provide information about the spin state (typically S=5/2) and the coordination environment of the metal ion. researchgate.netnih.gov EPR studies on dinuclear and polynuclear manganese complexes with salicylaldoxime ligands have been used to investigate magnetic exchange interactions between metal centers. ias.ac.in

X-ray Absorption Near Edge Structure (XANES) Spectroscopy : XANES provides information about the oxidation state and coordination geometry of the metal atom in a complex. nih.gov The energy of the absorption edge in a XANES spectrum is sensitive to the effective charge on the metal ion; a higher oxidation state results in a shift of the edge to higher energy. rsc.org The pre-edge features can give insights into the symmetry of the coordination environment. While specific XANES studies on this compound complexes are not widely reported, the technique has been applied to study related systems, such as Ni(II)-salen complexes, to understand the structure of the [NiO₂N₂] coordination center. rsc.org

Luminescence Spectroscopy : Lanthanide complexes are well-known for their characteristic luminescence properties, which arise from f-f electronic transitions. nih.gov The organic ligand plays a crucial role as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. nih.gov Studies on europium complexes with salicylaldehyde-derived ligands have shown that they exhibit the characteristic red luminescence of the Eu(III) ion. researchgate.netucj.org.uaresearchgate.net The intensity and lifetime of this luminescence can be influenced by the specific substituents on the salicylaldehyde framework. Similarly, manganese(III) complexes derived from substituted salicylaldoximes have been shown to exhibit luminescence properties originating from the ligand. mdpi.com

Table 2: Spectroscopic Data for Representative Metal-Salicylaldoxime Systems

TechniqueMetal Ion SystemInformation ObtainedTypical Observations
EPRMn(II) ComplexesSpin state, coordination environment, magnetic coupling researchgate.netnih.govSignals consistent with a high-spin (S=5/2) state researchgate.net
XANESNi(II) ComplexesOxidation state, coordination geometry rsc.orgEdge energy shift corresponds to Ni(II) oxidation state rsc.org
LuminescenceEu(III) ComplexesEnergy transfer, emission properties nih.govresearchgate.netCharacteristic red emission from 5D07FJ transitions researchgate.net
LuminescenceMn(III) ComplexesLigand-based emission mdpi.comBroad emission bands from the organic ligand mdpi.com

Magnetic Properties of Metal Complexes (e.g., Single-Molecule Magnets (SMMs))

The magnetic properties of coordination compounds are of significant interest, particularly in the pursuit of materials with applications in data storage and quantum computing. Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature. berkeley.edu This behavior arises from a combination of a high-spin ground state (S) and a large, negative axial zero-field splitting parameter (D). berkeley.edu

The investigation into whether metal complexes of this compound exhibit SMM properties is an ongoing area of research. While the broader class of salicylaldoxime-based ligands has been explored in the synthesis of magnetically interesting molecules, specific studies detailing the slow magnetic relaxation or SMM behavior in complexes solely derived from this compound are not extensively documented in the current body of scientific literature. The presence of heavy bromine atoms on the salicylaldoxime backbone could potentially influence the electronic structure and magnetic anisotropy of the resulting metal complexes, a factor that warrants further investigation.

For context, studies on related salicylaldehyde derivatives, such as tris(3,5-diiodosalicylato)iron(III), have been conducted to determine their magnetic moments, providing insight into the magnetic behavior of halogenated salicyl-type ligands. However, direct experimental data on the magnetic susceptibility and detailed magnetic characterization of this compound complexes remain a subject for future exploration.

Structural Diversity in Coordination Compounds

The ability of this compound to coordinate with various metal ions gives rise to a rich structural diversity, encompassing a range of nuclearities and dimensionalities.

The coordination of this compound with metal centers can result in the formation of discrete molecular entities with varying numbers of metal ions.

Mononuclear Complexes: In these structures, a single metal ion is coordinated by one or more this compound ligands. Research on the closely related ligand, 3,5-dibromo-salicylaldehyde, has shown the formation of neutral mononuclear nickel(II) complexes. In these examples, the nickel(II) ion is six-coordinated with a distorted octahedral geometry, bonding to two deprotonated salicylaldehyde ligands through the phenolate and carbonyl oxygen atoms. This suggests that this compound would similarly form stable mononuclear complexes.

Dinuclear and Multinuclear Complexes: The formation of dinuclear (two metal ions) and multinuclear (three or more metal ions) complexes with this compound is plausible, potentially through the bridging capabilities of the oxime or phenolate groups of the ligand. However, specific crystallographically characterized examples of dinuclear or multinuclear complexes exclusively featuring this compound are not readily available in published research. The study of such multinuclear systems is of interest as they can exhibit unique magnetic and catalytic properties arising from the proximity of multiple metal centers.

Beyond discrete molecules, this compound has the potential to act as a linker in the construction of extended networks.

Coordination Polymers: These are extended structures formed by the linking of metal ions with organic ligands. The bifunctional nature of this compound, with its multiple coordination sites, makes it a candidate for the synthesis of one-, two-, or three-dimensional coordination polymers. The specific architecture of such polymers would be influenced by the coordination geometry of the metal ion, the solvent system used, and the presence of any co-ligands.

Supramolecular Assemblies: Non-covalent interactions, such as hydrogen bonding and π-π stacking, can play a crucial role in organizing coordination complexes into higher-order supramolecular structures. For instance, hydrogen bonding mediated by the oxime group of this compound could direct the assembly of individual complex units into well-defined patterns. While the principles of supramolecular chemistry suggest the feasibility of such assemblies, specific examples involving this compound are a subject for further research.

Isomers are compounds that have the same chemical formula but different arrangements of atoms. In coordination chemistry, geometrical isomerism is a common phenomenon, particularly in square planar and octahedral complexes. wikieducator.orgcareerendeavour.comstudymind.co.uklibretexts.org

For octahedral complexes of the type [M(L)2X4] or [M(L)2X2Y2], where L is this compound and X and Y are other ligands, cis and trans isomers are possible. studymind.co.ukrsc.org In the cis isomer, identical ligands are adjacent to each other (at a 90° angle), while in the trans isomer, they are on opposite sides of the central metal ion (at a 180° angle). youtube.com

Isomer TypeDescriptionExample Complex Type
cisIdentical ligands are positioned adjacent to one another.[M(this compound)2X4]
transIdentical ligands are positioned on opposite sides of the central metal ion.[M(this compound)2X4]

For octahedral complexes with the general formula [M(L)3X3], facial (fac) and meridional (mer) isomers can exist. In the fac isomer, the three identical ligands occupy the corners of one face of the octahedron. In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron.

Isomer TypeDescriptionExample Complex Type
facial (fac)Three identical ligands are located on one triangular face of the octahedron.[M(this compound)3X3]
meridional (mer)Three identical ligands are positioned in a plane that includes the central metal ion.[M(this compound)3X3]

While these types of isomerism are theoretically possible for complexes of this compound, the synthesis, isolation, and characterization of specific geometrical isomers of its metal complexes have not been extensively reported.

Electrochemical Behavior of 3,5 Dibromosalicylaldoxime and Its Complexes

Polarographic Studies and Redox Potentials

Polarography is a valuable electroanalytical technique for studying the reduction and oxidation of electroactive species. For oximes, the characteristic reducible group is the C=N double bond of the imine function. The reduction potential of this group is sensitive to the electronic environment of the molecule.

While no specific polarographic data for 3,5-Dibromosalicylaldoxime has been reported, studies on other oximes indicate that they undergo reduction at the dropping mercury electrode. The half-wave potential (E½) for this process is influenced by the pH of the supporting electrolyte, generally shifting to more negative potentials with increasing pH. This pH dependence suggests the involvement of protons in the electrode reaction.

The introduction of two electron-withdrawing bromine atoms onto the salicylaldehyde (B1680747) ring is anticipated to significantly influence the redox potential of the oxime. These substituents would decrease the electron density on the aromatic ring and, by extension, on the azomethine (-CH=NOH) group. This inductive effect would make the C=N bond more susceptible to reduction, leading to a shift of the reduction potential to less negative (more positive) values compared to the unsubstituted salicylaldoxime (B1680748).

For metal complexes of this compound, the redox potentials would be a function of both the ligand and the central metal ion. The redox process could be either metal-centered or ligand-centered. If the metal ion is redox-active (e.g., Cu(II), Fe(III), Ni(II)), its reduction or oxidation potential will be modified upon coordination to the this compound ligand. The strong electron-withdrawing nature of the dibrominated ligand would stabilize lower oxidation states of the metal, thus shifting the M(n+)/M((n-1)+) redox couple to more positive potentials compared to complexes with unsubstituted salicylaldoxime.

A hypothetical data table illustrating the expected trend in half-wave potentials is presented below. It is important to reiterate that these are predicted values based on chemical principles and not experimental data.

Table 1: Predicted Half-Wave Potentials (E½) for the Reduction of Salicylaldoxime Derivatives

CompoundPredicted E½ (V vs. SCE)
SalicylaldoximeMore Negative
This compoundLess Negative

Note: This table is for illustrative purposes only and is based on theoretical considerations.

Electron Transfer Mechanisms and Pathways

The electron transfer mechanism for the reduction of this compound is expected to proceed via the addition of electrons and protons to the C=N double bond, leading to the corresponding amine. The exact pathway, including the number of electrons and protons involved and the sequence of their addition, would need to be determined experimentally, for instance, through detailed cyclic voltammetry studies at varying pH and scan rates.

In the case of its metal complexes, electron transfer can occur through two primary mechanisms: inner-sphere and outer-sphere electron transfer.

Outer-sphere electron transfer: This mechanism involves the transfer of an electron from the electrode to the complex (or vice versa) without any change in the coordination sphere of the metal ion. The rate of this process is influenced by the reorganization energy of the complex and the solvent.

Inner-sphere electron transfer: This mechanism involves a change in the coordination sphere of the metal ion, often with the formation of a bridging ligand between the metal center and the electrode or another reactant.

The specific pathway for a given complex of this compound would depend on the nature of the metal ion, its coordination geometry, and the experimental conditions. For instance, a complex with a coordinatively saturated and substitutionally inert metal center would likely undergo outer-sphere electron transfer. Conversely, a labile complex might favor an inner-sphere mechanism.

Influence of Complexation on Electrochemical Properties

The formation of a metal complex with this compound will invariably alter its electrochemical properties. The coordination of the ligand to a metal center can induce significant changes in the electron density distribution within the ligand, thereby affecting its redox behavior.

As previously mentioned, complexation to a metal ion is expected to shift the reduction potential of the ligand. The magnitude and direction of this shift depend on the nature of the metal ion and the stability of the resulting complex. Generally, coordination to a Lewis acidic metal center will withdraw electron density from the ligand, making it easier to reduce.

Furthermore, the metal ion itself can become the primary redox-active center in the complex. The electrochemical behavior of the complex will then be dominated by the M(n+)/M((n-1)+) couple. The potential at which this redox process occurs is highly sensitive to the coordination environment. The this compound ligand, with its two bromine substituents, would act as a relatively poor electron donor compared to unsubstituted salicylaldoxime. This would result in a more electron-deficient metal center, making its reduction more favorable (i.e., occurring at a more positive potential).

The influence of complexation on the electrochemical properties can be summarized in the following table, which, again, is based on general principles rather than specific experimental data for the compound .

Table 2: Predicted Influence of Complexation on the Redox Potential of this compound and a Central Metal Ion

Redox ProcessInfluence of ComplexationPredicted Shift in Redox Potential
Ligand (Oxime) ReductionElectron withdrawal by metal ionShift to less negative potentials
Metal Ion Reduction (e.g., M(II)/M(I))Decreased electron donation from the dibrominated ligandShift to more positive potentials

Note: This table is for illustrative purposes only and is based on theoretical considerations.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Electronic Structure and Molecular Geometry Optimization

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 3,5-Dibromosalicylaldoxime, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The resulting optimized structure provides a theoretical model of the molecule's three-dimensional shape.

From this optimized geometry, crucial electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides insight into the chemical reactivity and stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. For salicylaldoxime (B1680748) derivatives, DFT is used to obtain information on structural properties, atomic charges, and HOMO-LUMO energies, which are valuable for understanding the interaction and bond formation between the molecule and other substances. dergipark.org.tr

Table 1: Representative Data from Geometry Optimization of a Salicylaldoxime Derivative
ParameterDescriptionTypical Information Yielded
Bond Lengths (Å)Calculated distances between bonded atoms (e.g., C-C, C-O, O-H, C-Br).Provides the foundational 3D structure of the molecule.
Bond Angles (°)Calculated angles between three connected atoms (e.g., C-C-O, H-O-C).Defines the molecule's shape and steric environment.
Dihedral Angles (°)Torsional angles describing the rotation around a bond.Determines the conformation and spatial arrangement of functional groups.
HOMO Energy (eV)Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
Energy Gap (eV)The energy difference between HOMO and LUMO.Relates to the molecule's chemical reactivity and stability.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, each associated with a specific frequency. nih.gov The computed vibrational frequencies serve as a unique spectral signature for the chemical compound. nih.gov

By comparing the calculated spectrum with experimental IR and Raman data, a detailed assignment of the observed spectral bands to specific molecular vibrations (e.g., O-H stretching, C=N stretching, C-Br stretching, aromatic ring deformations) can be achieved. This correlation is crucial for interpreting experimental spectra and confirming the molecular structure.

Table 2: Illustrative Vibrational Mode Assignments for this compound
Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description of Motion
ν(O-H)~3400-3600Stretching of the phenolic hydroxyl group.
ν(C-H) aromatic~3000-3100Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring.
ν(C=N)~1600-1650Stretching of the carbon-nitrogen double bond in the oxime group.
ν(C=C) aromatic~1450-1600Stretching vibrations within the aromatic ring.
δ(O-H)~1300-1400In-plane bending of the hydroxyl group.
ν(C-Br)~500-650Stretching of the carbon-bromine bonds.

Quantum Chemical Descriptors and Reactivity Analysis (e.g., MEP)

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. nih.gov Besides the HOMO-LUMO energies, other global reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in predicting how the molecule will interact with other chemical species. nih.gov

The Molecular Electrostatic Potential (MEP) is a particularly insightful descriptor. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying the electron-rich and electron-poor regions. researchgate.net For this compound, an MEP map would typically show negative potential (red and yellow colors) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue color) would be expected around the hydrogen atoms, particularly the phenolic and oximic hydrogens, highlighting sites for nucleophilic attack. nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of distributions from all other molecules in the crystal. mdpi.com

The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii, appearing as red spots on the surface. nih.gov These spots indicate key interactions like hydrogen bonds. nih.gov The analysis also generates 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for different types of interactions (e.g., H···H, C···H, O···H, Br···H). nih.gov For this compound, this analysis would reveal the nature and prevalence of hydrogen bonding from the hydroxyl and oxime groups, as well as halogen interactions involving the bromine atoms, which govern the crystal packing.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent or a biological macromolecule. nih.gov

For a relatively rigid molecule like this compound, MD simulations might be applied to study its behavior in solution or its binding dynamics within a protein active site, if it were being investigated as a potential drug candidate. nih.gov These simulations can reveal stable conformations, the flexibility of different parts of the molecule, and the specific interactions that stabilize a potential complex.

Advanced Applications and Emerging Research Directions

Applications in Materials Science

The dual functionality of 3,5-Dibromosalicylaldoxime—its ability to coordinate with metal ions and the presence of halogen substituents—makes it a promising ligand for the design of sophisticated materials with tailored magnetic and structural properties.

Single-Molecule Magnets (SMMs) are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnets. The synthesis of SMMs often relies on assembling metal ions with organic ligands to create polynuclear complexes with significant magnetic anisotropy. Salicylaldoxime (B1680748) and its derivatives are effective ligands in this context, readily forming multinuclear cages with transition metals like manganese (Mn). For instance, hexanuclear manganese clusters, such as [Mn₆O₂(R-sao)₆L₂(EtOH)ₓ(H₂O)y], demonstrate SMM behavior. researchgate.net The core structure's magnetic properties are sensitive to subtle structural changes, which can be induced by modifying the salicylaldoxime (sao) ligand. researchgate.net

While specific studies focusing exclusively on this compound for SMM synthesis are not extensively documented, the potential is significant. The introduction of heavy bromine atoms onto the ligand framework could influence the magnetic properties of the resulting complex in several ways:

Spin-Orbit Coupling: The heavy bromine atoms could enhance spin-orbit coupling effects, which are crucial for inducing the large magnetic anisotropy required for SMM behavior.

Crystal Packing: The bromine atoms can direct the packing of the SMMs in the crystal lattice through intermolecular interactions like halogen bonding. This controlled organization is vital as the magnetic properties of SMMs can be highly sensitive to their solid-state environment.

Research on related systems, such as a cationic and ferromagnetic hexametallic Mn(III) SMM based on the salicylamidoxime (B1384353) ligand, further underscores the versatility of this class of compounds in creating novel magnetic materials. researchgate.net The systematic investigation of this compound in this area remains a compelling avenue for future research.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed by linking metal ions or clusters with organic ligands. mdpi.commdpi.com These materials are renowned for their high porosity and tunable structures, leading to applications in gas storage, catalysis, and sensing. nih.govresearchgate.net

The design of MOFs and CPs depends heavily on the geometry and functionality of the organic linkers. nih.gov While this compound has not been widely reported as a primary building block in prominent MOF structures, its molecular features make it an excellent candidate. The salicylaldoxime headgroup can coordinate to a metal center, while the two bromine atoms can act as secondary functional sites. This could enable the formation of multidimensional networks where the primary coordination bonds build the initial framework, and weaker halogen bonds provide reinforcement or create specific pore environments.

The use of mixed-ligand systems is a common strategy in the construction of complex MOFs. rsc.org this compound could be employed as a co-ligand to introduce specific functionalities into a framework built from more conventional linkers like carboxylates. rsc.orgrsc.org The bromine atoms could serve as sites for post-synthetic modification, allowing for the covalent attachment of other functional groups after the MOF has been assembled.

Role in Supramolecular Chemistry and Crystal Engineering

The most significant impact of the dibromo-substitution on this compound is the introduction of a powerful tool for supramolecular assembly: the halogen bond. nih.gov Crystal engineering aims to design and synthesize solid-state structures with desired properties, and non-covalent interactions are the primary instruments used to achieve this goal. nih.gov

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base (such as a nitrogen, oxygen, or anion). nih.gov The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov The two bromine atoms in this compound can act as effective halogen bond donors, allowing the molecule to self-assemble into predictable and stable supramolecular architectures. nih.govresearchgate.net

The oxime group within the same molecule, or other co-crystallized molecules, can act as a halogen bond acceptor. mdpi.com This donor-acceptor relationship can be exploited to form various supramolecular synthons, which are reliable structural motifs that can be used to build larger networks. For example, the interaction between the bromine atoms of one molecule and the oxime nitrogen or oxygen atoms of another could lead to the formation of one-dimensional chains or two-dimensional sheets. nih.govmdpi.com

The table below summarizes key characteristics of halogen bonds involving bromine, which are central to the crystal engineering applications of this compound.

Interaction TypeDonorAcceptorTypical Distance (Å)Angle (R-Br···A)Relative Strength
C–Br···N C–BrNitrogen2.8 - 3.2~180°Moderate
C–Br···O C–BrOxygen2.8 - 3.3~180°Moderate
C–Br···Br C–BrBromine3.3 - 3.6Type I (~180°), Type II (~90°)Weaker
C–Br···Anion C–BrI⁻, Br⁻, Cl⁻< Sum of van der Waals radii~180°Strong

This table provides generalized data based on principles of supramolecular chemistry.

Potential in Analytical Chemistry (e.g., as selective reagents or sensors)

The salicylaldoxime functional group is a well-known chelator for a variety of metal ions. This property forms the basis of its use in gravimetric analysis and as a colorimetric reagent. The introduction of two electron-withdrawing bromine atoms in this compound is expected to modulate the electronic properties of the chelating site. This can alter its binding affinity and, more importantly, its selectivity towards specific metal ions.

This tunable selectivity could be harnessed to develop novel sensors. For instance, the binding of a target metal ion to this compound could result in a distinct color change (colorimetric sensor) or a measurable change in its electrochemical properties (electrochemical sensor). While specific sensor applications of this compound are not yet widely established, the foundational chemistry is promising. The development of portable, low-cost analytical systems for detecting metal ions in water is an area of active research, and new selective chelating agents are highly sought after. scilit.com

Future Perspectives and Unexplored Research Avenues for Halogenated Salicylaldoximes

The full potential of this compound and other halogenated salicylaldoximes is far from being realized. Several exciting research avenues remain largely unexplored:

Multifunctional Magnetic Materials: A primary goal is the synthesis of materials where the halogen atoms are not passive substituents but active participants. This involves designing SMMs or coordination polymers where halogen bonding dictates the intermolecular arrangement, thereby providing a mechanism to tune the bulk magnetic properties.

Halogen-Bonded Porous Frameworks: There is a significant opportunity to use halogenated salicylaldoximes as the primary linkers in creating novel MOFs. These frameworks would be held together by a combination of coordination bonds and halogen bonds, potentially leading to materials with unique sorption or catalytic properties.

Selective Ion Extraction and Sensing: A systematic study of the coordination chemistry of this compound with a wide range of transition metals, lanthanides, and actinides could reveal selective binding properties useful for ion extraction from waste streams or for the development of highly specific analytical sensors.

Photoactive Materials: The introduction of heavy atoms like bromine can promote intersystem crossing. This suggests that metal complexes of this compound could exhibit interesting photophysical properties, such as phosphorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) or as photosensitizers.

Q & A

Q. What are the standard synthetic protocols for 3,5-dibromosalicylaldoxime, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves refluxing 3,5-dibromosalicylaldehyde with hydroxylamine hydrochloride in ethanol under basic conditions (NaOH). Key steps include:
  • Dropwise addition of aldehyde to hydroxylamine solution at 70°C.
  • Reflux for 2 hours, followed by cooling, filtration, and crystallization from ethanol .
  • Optimization Strategies :
  • Vary molar ratios of reactants (e.g., 1:1.2 aldehyde:hydroxylamine).
  • Test solvents (e.g., methanol vs. ethanol) to improve crystallinity.
  • Adjust reflux time (2–4 hours) to balance yield and purity.
  • Yield Data : Initial yields are ~65–75%; recrystallization improves purity but may reduce yield by 10–15% .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Elemental Analysis : Confirm %C, %H, %N, and %Br to validate stoichiometry.
  • Spectroscopy :
  • FT-IR : Detect oxime (N–O stretch at ~930 cm⁻¹) and phenolic –OH (broad peak ~3200 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and oxime proton (δ 8.2–8.5 ppm) .
  • X-ray Diffraction : Single-crystal XRD resolves bond lengths and angles, critical for confirming tautomeric forms (e.g., keto vs. enol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from:
  • Sample Purity : Impurities (e.g., unreacted aldehyde) can skew results. Validate via HPLC (≥98% purity).
  • Assay Conditions : Test under standardized protocols (e.g., CLSI guidelines) with controls for solvent effects (DMSO vs. ethanol).
  • Target Specificity : Use molecular docking to predict binding to enzymes (e.g., 20α-hydroxysteroid dehydrogenase) and validate via enzyme inhibition assays .

Q. What experimental designs are suitable for studying this compound’s coordination chemistry with transition metals?

  • Methodological Answer :
  • Synthesis of Metal Complexes : React with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water mixtures at pH 6–7. Monitor color changes indicative of complexation.
  • Characterization Tools :
  • UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu²⁺ complexes show λmax ~600–800 nm).
  • Magnetic Susceptibility : Determine metal oxidation states and geometry (e.g., octahedral vs. square planar).
  • Cyclic Voltammetry : Assess redox behavior of metal complexes .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Model tautomerization energetics (keto-enol equilibrium) and H-bonding interactions.
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water vs. DMF).
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) for drug development .

Guidelines for Research Question Development

  • Basic Questions : Focus on synthesis, characterization, and foundational reactivity.
  • Advanced Questions : Address mechanistic studies, computational modeling, and interdisciplinary applications (e.g., biochemistry, materials science) .

Note : All methodologies are derived from peer-reviewed protocols and validated experimental data. Avoid non-academic sources (e.g., commercial catalogs) for critical analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.